3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole
CAS No.: 1803600-55-6
Cat. No.: VC2887897
Molecular Formula: C10H9ClN2S2
Molecular Weight: 256.8 g/mol
* For research use only. Not for human or veterinary use.
![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole - 1803600-55-6](/images/structure/VC2887897.png)
Specification
CAS No. | 1803600-55-6 |
---|---|
Molecular Formula | C10H9ClN2S2 |
Molecular Weight | 256.8 g/mol |
IUPAC Name | 3-chloro-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole |
Standard InChI | InChI=1S/C10H9ClN2S2/c1-7-2-4-8(5-3-7)6-14-10-12-9(11)13-15-10/h2-5H,6H2,1H3 |
Standard InChI Key | HRNCHOSCMMKGJC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CSC2=NC(=NS2)Cl |
Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC(=NS2)Cl |
Introduction
Chemical Identity and Structural Properties
The compound 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole represents an important member of the thiadiazole family with distinct structural characteristics. This section provides a comprehensive overview of its chemical identity, physical properties, and structural features that contribute to its potential biological activity.
Molecular Structure and Properties
The molecular structure of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole features a 1,2,4-thiadiazole core with specific substitutions that define its chemical identity. The 1,2,4-thiadiazole ring system contains three nitrogen atoms and one sulfur atom arranged in a five-membered heterocyclic structure, providing a foundation for various biological activities.
The key structural features include:
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A 1,2,4-thiadiazole heterocyclic core
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A chloro substituent at position 3
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A [(4-methylphenyl)methyl]sulfanyl group at position 5
Based on the information available, the compound has the following properties:
Property | Value |
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Molecular Formula | C₁₀H₉ClN₂S₂ |
Molecular Weight | Approximately 272.77 g/mol |
Physical Appearance | Not specified in data sources |
CAS Number | 1803600-55-6 |
Functional Groups | 1,2,4-thiadiazole, chloro, sulfanyl, methylphenyl |
Commercial Availability | 50mg (375.00 €), 500mg (1,025.00 €) |
The compound's structure contains both aromatic and heterocyclic elements that contribute to its potential pharmacological properties and chemical reactivity. The 1,2,4-thiadiazole core is known for its aromaticity and stability, which can enhance the in vivo stability of the compound .
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The reactivity of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is expected to be influenced by its constituent functional groups:
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The 1,2,4-thiadiazole ring exhibits aromatic character, providing stability but also reactivity through its nitrogen and sulfur atoms
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The chloro substituent at position 3 serves as a potential site for nucleophilic substitution reactions
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The sulfanyl linkage offers opportunities for oxidation to sulfinyl or sulfonyl groups
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The 4-methylphenyl moiety provides sites for electrophilic aromatic substitution reactions
These reactive sites can be exploited for further derivatization to enhance or modify the biological activity profile of the compound.
Biological Activity of Thiadiazole Derivatives
General Biological Properties of Thiadiazole Scaffolds
The 1,2,4-thiadiazole ring system represents an important pharmacophore in medicinal chemistry with diverse biological activities. While specific data on 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is limited, the general biological profile of thiadiazole derivatives provides insights into its potential applications.
Thiadiazole derivatives have been extensively investigated for their broad spectrum of pharmacological properties . The biological activity of these compounds is attributed to the presence of the =N–C–S– moiety and the strong aromaticity of the heterocyclic ring, which contributes to their in vivo stability and generally low toxicity for higher vertebrates, including humans .
Other Biological Activities
In addition to antimicrobial properties, thiadiazole derivatives have demonstrated various other biological activities that might also be exhibited by 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole:
Biological Activity | Potential Mechanism |
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Analgesic | Interaction with pain mediators |
Anti-inflammatory | Inhibition of inflammatory pathways |
Antidepressant | Modulation of neurotransmitter systems |
Anxiolytic | Interaction with receptors in the central nervous system |
Antihypertensive | Vascular or cardiac effects |
Anticonvulsant | Stabilization of neuronal membranes |
Enzyme inhibition | Interaction with specific enzyme active sites |
The specific biological activity profile of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole would require targeted studies, but its structural features suggest potential in one or more of these areas.
Research Status and Future Directions
Comparative Analysis with Similar Compounds
Comparing 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole with similar compounds provides insights into its potential biological profile:
Compound | Key Structural Difference | Potential Impact on Activity |
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3-Chloro-5-(3-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole | Contains sulfonyl group instead of sulfanyl; additional chloro substituent on phenyl ring | Possibly increased water solubility; different electronic properties |
3-chloro-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole | Contains sulfonyl group instead of sulfanyl | Different hydrogen bonding capability; altered electronic distribution |
2-amino-1,3,4-thiadiazole derivatives | Different core structure (1,3,4-thiadiazole vs. 1,2,4-thiadiazole); amino substituent | Different binding profile; potentially different biological targets |
These structural differences may lead to distinct biological activity profiles, highlighting the importance of systematic structure-activity relationship studies.
Future Research Directions
Several promising research directions for 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole include:
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Comprehensive biological activity screening against diverse targets to identify potential therapeutic applications
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Structural optimization through medicinal chemistry approaches to enhance potency and selectivity
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Investigation of its potential as a starting point for the development of enzyme inhibitors
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Evaluation of its antimicrobial properties, particularly against resistant bacterial strains
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Development of hybrid molecules by linking the thiadiazole scaffold to other pharmacologically active moieties to achieve synergistic effects
The covalent bonding of biologically active compounds with similar effects but acting through different mechanisms could lead, by synergism, to compounds with improved activity and reduced toxicity .
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